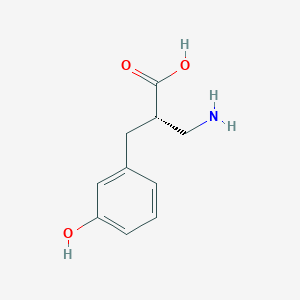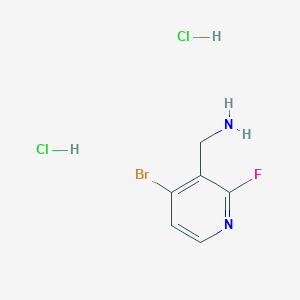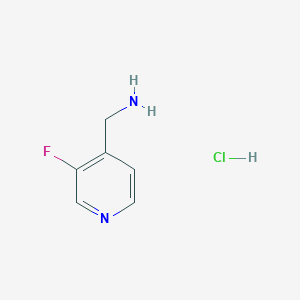
(3-fluoropyridin-4-yl)methanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropyridin-4-yl)methanamine hydrochloride: is an organic compound with the molecular formula C6H7FN2·HCl. It is a derivative of pyridine, substituted with a fluorine atom at the 3-position and an aminomethyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-fluoropyridine.
Reaction with Formaldehyde and Ammonia: The 3-fluoropyridine is reacted with formaldehyde and ammonia to introduce the aminomethyl group at the 4-position.
Hydrochloride Formation: The resulting (3-fluoropyridin-4-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering the functional groups attached to the pyridine ring.
Condensation Reactions: The aminomethyl group can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.
Reduction: Amines or alcohols, depending on the specific reduction conditions.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity and protein interactions.
Medicine
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3-fluoropyridin-4-yl)methanamine hydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the aminomethyl group can facilitate interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoropyridin-2-yl)methanamine hydrochloride
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride
Uniqueness
- Structural Differences : The position of the fluorine and aminomethyl groups can significantly affect the compound’s reactivity and interaction with biological targets.
- Chemical Properties : Variations in electronic distribution and steric factors influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C6H8ClFN2 |
|---|---|
Molecular Weight |
162.59 g/mol |
IUPAC Name |
(3-fluoropyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H |
InChI Key |
PFPXESLREARVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


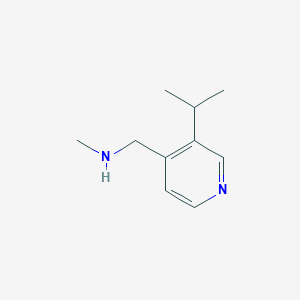
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)

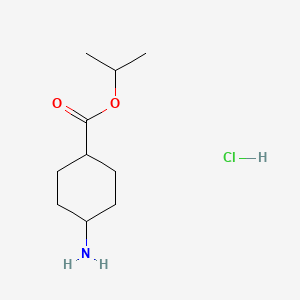
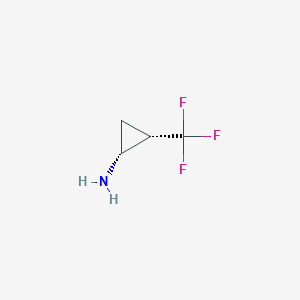
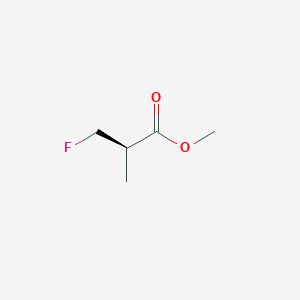

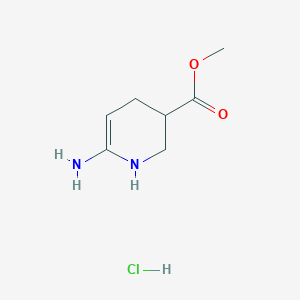


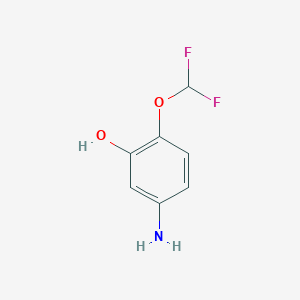
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
